molecular formula C9H13N3O5 B2488084 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1855889-87-0

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No. B2488084
CAS RN: 1855889-87-0
M. Wt: 243.219
InChI Key: VAYJJGBSDSHTOU-UHFFFAOYSA-N
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Description

"4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid" is a compound of interest in the field of organic chemistry, particularly for its unique molecular structure that allows for a variety of chemical reactions and properties. Although specific studies directly on this compound are scarce, insights can be drawn from related pyrazole compounds and their derivatives.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of substituted pyrazoles with various reagents. For example, substituted 3-hydroxypyrazoles have been prepared based on ethyl esters of substituted acetoacetic acids and hydrazine hydrate, leading to the formation of various pyrazole derivatives (Rodinovskaya et al., 2003). These methodologies could potentially be adapted for the synthesis of "4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray diffraction analysis. For instance, the molecular and crystal structure of specific pyrazole derivatives has been determined, providing insights into the arrangement of atoms and the spatial configuration of the molecules (Shestopalov et al., 2003). These studies highlight the importance of molecular structure analysis in understanding the chemical behavior and potential applications of pyrazole compounds.

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to a wide range of products with different properties. For example, the reaction of hydrazones with nitroolefins has been shown to produce 1,3,4-trisubstituted pyrazoles with reversed regioselectivity (Deng & Mani, 2008). These reactions are significant for synthesizing diverse pyrazole derivatives and understanding their reactivity patterns.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, crystallization behavior, and melting points, are crucial for their application in various fields. Studies on specific pyrazole compounds have provided insights into their crystal packing and hydrogen bonding patterns, which directly influence their physical properties (Kumarasinghe et al., 2009). Understanding these properties is essential for the development of pyrazole-based materials and compounds.

Scientific Research Applications

1. Idiopathic Pulmonary Fibrosis Treatment

The compound (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a derivative of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, has been identified for potential use in treating idiopathic pulmonary fibrosis. It shows high affinity and selectivity for the αvβ6 integrin, crucial in lung tissue repair and fibrosis (Procopiou et al., 2018).

2. Antimicrobial and Antiinflammatory Activities

Pyrazole-based compounds, including those related to 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, have been studied for their antimicrobial and anti-inflammatory properties. These compounds have shown potential in combating various microbial strains and in reducing inflammation, suggesting their usefulness in therapeutic applications (Narayana et al., 2009).

3. Urease Inhibitors for Therapeutic Applications

In the search for effective urease inhibitors, indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid (a related compound), have shown promising results. These molecules exhibit potent inhibitory potential and could be valuable in drug design programs targeting diseases associated with urease enzyme activity (Nazir et al., 2018).

4. Synthesis of Fluorescent Probes for Biological Imaging

Pyrazolyl-based anilines, similar to 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, have been synthesized and found to emit in the redshift region. These compounds hold potential for use as fluorescence probes in biological imaging, aiding in visualizing and tracking biological processes (Banoji et al., 2022).

5. Electrocatalysis and Light-Induced Processes

A study focused on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, explored its use in electrocatalysis and light-induced processes. This compound showed potential in optically gating synthetic ion channels, implying its utility in controlled release, sensing, and information processing applications (Ali et al., 2012).

properties

IUPAC Name

4-(3-ethoxy-4-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c1-2-17-9-7(12(15)16)6-11(10-9)5-3-4-8(13)14/h6H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYJJGBSDSHTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

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